Cyclohexanecarboxamide, N-[6-(acetylamino)-2-benzothiazolyl]-
Cyclohexanecarboxamide, N-[6-(acetylamino)-2-benzothiazolyl]-
Brand Name:
Vulcanchem
CAS No.:
354552-26-4
VCID:
VC21307410
InChI:
InChI=1S/C16H19N3O2S/c1-10(20)17-12-7-8-13-14(9-12)22-16(18-13)19-15(21)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,20)(H,18,19,21)
SMILES:
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3
Molecular Formula:
C16H19N3O2S
Molecular Weight:
317.4 g/mol
Cyclohexanecarboxamide, N-[6-(acetylamino)-2-benzothiazolyl]-
CAS No.: 354552-26-4
Cat. No.: VC21307410
Molecular Formula: C16H19N3O2S
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 354552-26-4 |
|---|---|
| Molecular Formula | C16H19N3O2S |
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | N-(6-acetamido-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
| Standard InChI | InChI=1S/C16H19N3O2S/c1-10(20)17-12-7-8-13-14(9-12)22-16(18-13)19-15(21)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,20)(H,18,19,21) |
| Standard InChI Key | MFDPKLQEDCBTSI-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3 |
| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator